molecular formula C22H18BrClN2O3 B5962475 N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide

N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide

Cat. No.: B5962475
M. Wt: 473.7 g/mol
InChI Key: YCYMVWNZWQWVAS-UHFFFAOYSA-N
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Description

N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with bromine, chlorine, and a phenoxyacetyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O3/c1-14-11-16(24)7-10-20(14)29-13-21(27)25-17-8-9-18(23)19(12-17)26-22(28)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMVWNZWQWVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the phenoxy group.

    Acetylation: The attachment of an acetyl group to the amine.

    Coupling Reaction: The final step involves coupling the brominated and chlorinated intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine and chlorine substituents.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-phenyl)-2-chloro-benzamide: Shares a similar core structure but lacks the phenoxyacetyl group.

    5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: Contains bromine and chlorine substituents but differs in its overall structure and functional groups.

Uniqueness

N-[2-bromo-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

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